molecular formula C16H14FNO3 B14003695 (S)-2-Benzamido-3-(3-fluorophenyl)propanoic acid CAS No. 69935-09-7

(S)-2-Benzamido-3-(3-fluorophenyl)propanoic acid

Katalognummer: B14003695
CAS-Nummer: 69935-09-7
Molekulargewicht: 287.28 g/mol
InChI-Schlüssel: PBKKFAXUWHUKAJ-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenylalanine, N-benzoyl-3-fluoro- is a fluorinated derivative of phenylalanine, an essential amino acid.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated phenylalanines, including Phenylalanine, N-benzoyl-3-fluoro-, typically involves the introduction of a fluorine atom into the phenylalanine molecule. One common method is the direct nucleophilic fluorination of a protected amino acid derivative. This process often involves multiple steps, including the use of protecting groups to ensure selective fluorination .

Industrial Production Methods

Industrial production of fluorinated phenylalanines can involve enzymatic synthesis methods. Enzymes such as fluorinases can catalyze the formation of carbon-fluorine bonds under mild conditions, making them suitable for large-scale production. This method is advantageous due to its selectivity and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Phenylalanine, N-benzoyl-3-fluoro- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Phenylalanine, N-benzoyl-3-fluoro- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Phenylalanine, N-benzoyl-3-fluoro- involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes and receptors. This interaction can modulate various biological pathways, leading to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Phenylalanine, N-benzoyl-3-fluoro- can be compared with other fluorinated phenylalanines, such as α-fluorophenylalanine and β-fluorophenylalanine. While all these compounds share the common feature of fluorine substitution, their unique structural differences result in varying chemical and biological properties. For instance, the position of the fluorine atom can significantly impact the compound’s reactivity and bioavailability .

List of Similar Compounds

Eigenschaften

CAS-Nummer

69935-09-7

Molekularformel

C16H14FNO3

Molekulargewicht

287.28 g/mol

IUPAC-Name

(2S)-2-benzamido-3-(3-fluorophenyl)propanoic acid

InChI

InChI=1S/C16H14FNO3/c17-13-8-4-5-11(9-13)10-14(16(20)21)18-15(19)12-6-2-1-3-7-12/h1-9,14H,10H2,(H,18,19)(H,20,21)/t14-/m0/s1

InChI-Schlüssel

PBKKFAXUWHUKAJ-AWEZNQCLSA-N

Isomerische SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC(=CC=C2)F)C(=O)O

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CC(=CC=C2)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.